2-Naphthalenyl octanoate

Description

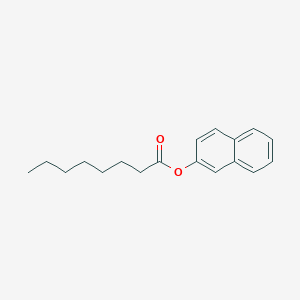

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-yl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-2-3-4-5-6-11-18(19)20-17-13-12-15-9-7-8-10-16(15)14-17/h7-10,12-14H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVZBUOSDMLXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145235 | |

| Record name | 2-Naphthyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10251-17-9 | |

| Record name | 2-Naphthalenyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10251-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010251179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10251-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHYL CAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1101EWX9DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Naphthalenyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthalenyl octanoate (B1194180), also known as 2-naphthyl octanoate, is an ester of 2-naphthol (B1666908) and octanoic acid. It serves as a valuable tool in various scientific disciplines, primarily as a chromogenic and fluorogenic substrate for the detection and quantification of esterase and lipase (B570770) activity.[1] Its utility lies in the enzymatic cleavage of the ester bond, which releases 2-naphthol, a compound that can be readily detected by spectrophotometric or fluorometric methods. This guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental applications of 2-Naphthalenyl octanoate.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂O₂ | [1] |

| Molecular Weight | 270.37 g/mol | [1] |

| IUPAC Name | naphthalen-2-yl octanoate | [1] |

| CAS Number | 10251-17-9 | [1] |

| Appearance | White to off-white crystalline powder | |

| Boiling Point | 394.2 °C (Predicted) | |

| Flash Point | 130.3 °C (Predicted) | |

| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO. | |

| XLogP3 | 5.7 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

Table 1: Chemical and Physical Properties of this compound

Spectroscopic Data

-

¹³C NMR Spectroscopy: Spectral data for this compound is available in public databases such as PubChem.

-

Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) data is available through the NIST WebBook, providing fragmentation patterns useful for identification.[1]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound via esterification.

Materials:

-

2-Naphthol

-

Octanoyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Anhydrous dichloromethane (B109758) (or another suitable aprotic solvent)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol (1 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add octanoyl chloride (1.05 equivalents) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Lipase/Esterase Activity Assay (Photometric)

This protocol describes a general method for determining lipase or esterase activity using this compound as a chromogenic substrate. The released 2-naphthol is coupled with a diazonium salt to produce a colored azo dye, which is quantified spectrophotometrically.

Caption: Workflow for a photometric lipase/esterase assay.

Materials:

-

This compound solution (substrate)

-

Buffer solution (e.g., phosphate (B84403) or Tris-HCl, pH adjusted to the enzyme's optimum)

-

Lipase or esterase solution (enzyme)

-

Diazonium salt solution (e.g., Fast Blue BB salt or Fast Red TR salt)

-

Trichloroacetic acid (TCA) solution (to stop the reaction)

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then dilute it in the assay buffer to the desired final concentration. The final solution may require sonication or the addition of a surfactant to ensure solubility.

-

Enzyme Reaction:

-

Pipette the substrate solution into a series of test tubes or microplate wells.

-

Pre-incubate the substrate solution at the desired reaction temperature (e.g., 37 °C).

-

Initiate the reaction by adding the enzyme solution. Include a control with heat-inactivated enzyme or no enzyme.

-

Incubate for a specific period (e.g., 15-30 minutes).

-

-

Reaction Termination: Stop the enzymatic reaction by adding a TCA solution.

-

Color Development: Add the diazonium salt solution to each tube/well and incubate for a set time (e.g., 10-15 minutes) at room temperature to allow for color development.

-

Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance for the specific azo dye formed.

-

Calculation: Determine the amount of 2-naphthol released by comparing the absorbance to a standard curve prepared with known concentrations of 2-naphthol. Calculate the enzyme activity based on the amount of product formed per unit of time.

Lipase/Esterase Activity Assay (Fluorometric)

This method offers higher sensitivity compared to the photometric assay. It relies on the inherent fluorescence of the liberated 2-naphthol.

Caption: Workflow for a fluorometric lipase/esterase assay.

Materials:

-

This compound solution (substrate)

-

Buffer solution (pH adjusted to the enzyme's optimum)

-

Lipase or esterase solution (enzyme)

-

Fluorometer or microplate reader with fluorescence capabilities

Procedure:

-

Assay Setup: Similar to the photometric assay, prepare the substrate and enzyme solutions in a suitable buffer.

-

Enzyme Reaction:

-

In a microplate, combine the substrate solution and the enzyme solution.

-

The reaction can be monitored in real-time or as an endpoint assay.

-

-

Measurement: Measure the increase in fluorescence at the appropriate excitation and emission wavelengths for 2-naphthol (typically around 330 nm for excitation and 450 nm for emission, though these should be optimized).

-

Calculation: Quantify the enzyme activity by relating the fluorescence intensity to the concentration of 2-naphthol released, using a standard curve.

Signaling Pathways and Biological Activity

Currently, there is no evidence in the scientific literature to suggest that this compound is directly involved in any specific cellular signaling pathways. Its primary role is that of a synthetic substrate for in vitro enzyme assays. Any observed biological effects in cellular or in vivo systems would likely be attributable to the enzymatic release of 2-naphthol and octanoic acid, which could have their own distinct biological activities. For instance, some naphthalene (B1677914) derivatives have been investigated for various pharmacological activities. However, this compound itself is not typically used as a bioactive compound.

Conclusion

This compound is a well-characterized and commercially available substrate that is indispensable for the sensitive and reliable measurement of lipase and esterase activity. Its chemical properties are well-defined, and while specific synthesis protocols are not abundant in the primary literature, it can be readily prepared using standard esterification methods. The experimental protocols for its use in both photometric and fluorometric assays are straightforward and adaptable for high-throughput screening applications. For researchers in enzymology, drug discovery, and diagnostics, this compound remains a critical tool for elucidating the function and inhibition of lipolytic enzymes.

References

2-Naphthyl Caprylate: A Technical Guide for Enzyme Activity Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 2-Naphthyl caprylate as a versatile substrate in research, primarily for the detection and quantification of lipolytic and esterolytic enzyme activity. Its chromogenic and fluorogenic properties provide a reliable basis for a variety of assay formats, making it a valuable tool in enzyme kinetics, inhibitor screening, and the characterization of substrate specificity.

Core Principle: Enzymatic Hydrolysis and Signal Generation

2-Naphthyl caprylate serves as a substrate for a range of hydrolytic enzymes, most notably lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) and carboxylesterases (EC 3.1.1.1). The fundamental principle of its use in research lies in the enzymatic cleavage of the caprylate (octanoate) ester bond. This hydrolysis reaction releases 2-naphthol (B1666908), a molecule that can be detected and quantified through two primary methods: colorimetry and fluorometry.[1]

Colorimetric Detection: The released 2-naphthol readily couples with a diazonium salt, such as Fast Blue BB or Fast Blue RR, in a classic azo coupling reaction. This reaction produces a distinctly colored azo dye, typically exhibiting a strong absorbance in the visible spectrum. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of 2-naphthol produced and, consequently, to the activity of the enzyme.

Fluorometric Detection: 2-Naphthol itself is a fluorescent molecule. Upon its release from the non-fluorescent 2-Naphthyl caprylate, it can be excited by ultraviolet light, leading to a measurable fluorescent emission. This method offers high sensitivity, making it particularly suitable for studies involving low enzyme concentrations.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of 2-Naphthyl caprylate and the product of its enzymatic hydrolysis, 2-naphthol.

Table 1: Spectroscopic Properties of 2-Naphthol and its Azo Dye Adduct

| Analyte | Detection Method | Wavelength (nm) | Molar Extinction Coefficient (ε) | Notes |

| 2-Naphthol | Fluorometry (Excitation) | 331 | Not Applicable | In ethanol.[2] |

| 2-Naphthol | Fluorometry (Emission) | 354 | Not Applicable | In ethanol.[2] |

| 2-Naphthol Azo Dye | Colorimetry (Absorbance) | ~510-560 | Not explicitly available in searched literature; typically determined via a standard curve of 2-naphthol. | The exact wavelength can vary depending on the diazonium salt used and reaction conditions. |

Table 2: Michaelis-Menten Kinetic Parameters for Enzymes with 2-Naphthyl Esters

| Enzyme | Substrate | Km (mM) | Vmax (mM/min) | Source Organism | Reference |

| α-Chymotrypsin | 2-Naphthyl Acetate | Not specified | Not specified | Bovine Pancreas | [3] |

| Esterase (ANAE) | α-Naphthyl Acetate | 9.765 | 0.084 | Triticum aestivum (atta flour) | [4] |

Experimental Protocols

Detailed Methodology: Colorimetric Microplate Assay for Lipase (B570770) Activity

This protocol is adapted for a 96-well microplate format, offering a high-throughput method for determining lipase activity.

Materials:

-

2-Naphthyl caprylate (Substrate)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.2-8.0)

-

Sodium taurocholate (Bile salt, for lipase activation)

-

Fast Blue BB salt (Diazonium salt)

-

Trichloroacetic acid (TCA) or Sodium Dodecyl Sulfate (SDS) (Reaction stoppers)

-

Enzyme sample (e.g., purified lipase or crude extract)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~540 nm

Reagent Preparation:

-

Substrate Stock Solution (e.g., 20 mM): Dissolve 2-Naphthyl caprylate in DMSO.

-

Fast Blue BB Stock Solution (e.g., 100 mM): Dissolve Fast Blue BB salt in DMSO. Prepare fresh daily and protect from light.

-

Buffer Solution: Prepare Tris-HCl buffer to the desired pH and concentration.

-

Bile Salt Solution (e.g., 200 mM): Dissolve sodium taurocholate in the buffer solution.

-

Stopping Reagent: Prepare an aqueous solution of TCA (e.g., 0.72 N) or a solution of SDS.

Assay Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, prepare the reaction mixture by adding the components in the following order (example volumes):

-

180 µL of Tris-HCl buffer

-

20 µL of sodium taurocholate solution

-

-

Enzyme Addition: Add 5 µL of the enzyme sample to each well. Include a blank control with 5 µL of buffer or heat-inactivated enzyme.

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C or 40°C) for 5 minutes.

-

Initiation of Reaction: Start the enzymatic reaction by adding 2 µL of the 2-Naphthyl caprylate stock solution to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at the chosen temperature.

-

Color Development: Stop the enzymatic reaction and initiate color development by adding 2 µL of the Fast Blue BB stock solution. Incubate for an additional 5-10 minutes at the reaction temperature.

-

Stopping the Reaction: Terminate the color development reaction by adding 20 µL of the stopping reagent (TCA or SDS).

-

Measurement: Read the absorbance of each well at approximately 540 nm using a microplate reader.

Data Analysis:

To quantify the enzyme activity, a standard curve of 2-naphthol should be prepared. This involves reacting known concentrations of 2-naphthol with Fast Blue BB under the same assay conditions to correlate absorbance with the amount of product formed. Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of 2-naphthol per minute under the specified conditions.

General Methodology: Fluorometric Assay for Enzyme Activity

This method provides a highly sensitive alternative to the colorimetric assay.

Materials:

-

2-Naphthyl caprylate

-

DMSO or a suitable organic solvent

-

Buffer solution (e.g., phosphate (B84403) or Tris-HCl)

-

Enzyme sample

-

Fluorometer or fluorescent microplate reader

Assay Procedure:

-

Reaction Mixture: In a suitable reaction vessel (e.g., cuvette or well of a black microplate), prepare a buffered solution containing 2-Naphthyl caprylate. The final concentration of the substrate should be optimized for the specific enzyme being studied.

-

Enzyme Addition: Add the enzyme sample to initiate the reaction.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme.

-

Measurement: Monitor the increase in fluorescence over time. The excitation wavelength for 2-naphthol is approximately 331 nm, and the emission is measured at around 354 nm.[1][2]

-

Data Analysis: The rate of increase in fluorescence is proportional to the enzyme activity. A standard curve of 2-naphthol can be used to convert the fluorescence units into the concentration of the product formed.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Enzymatic hydrolysis of 2-Naphthyl caprylate and subsequent colorimetric detection.

References

Principle of 2-Naphthyl Octanoate as a Lipase Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipases are a critical class of enzymes involved in lipid metabolism, making them significant targets for therapeutic intervention and industrial applications. The accurate and efficient measurement of lipase (B570770) activity is paramount for research and development in these fields. This technical guide provides a comprehensive overview of the core principles and practical application of 2-Naphthyl octanoate (B1194180) as a chromogenic substrate for the colorimetric assay of lipase activity. This method offers a sensitive and reliable means to quantify lipase function through a two-step reaction mechanism. Initially, lipase catalyzes the hydrolysis of the non-chromogenic 2-Naphthyl octanoate, yielding 2-naphthol (B1666908) and octanoic acid. Subsequently, the liberated 2-naphthol undergoes an azo coupling reaction with a diazonium salt, such as Fast Red TR, to produce a stable, colored azo dye. The intensity of the resulting color, which is directly proportional to the amount of 2-naphthol released, can be quantified spectrophotometrically to determine lipase activity. This guide details the underlying chemical principles, provides a generalized experimental protocol, presents relevant quantitative data, and includes visual diagrams to facilitate a thorough understanding and implementation of this assay.

Core Principle of the Assay

The lipase assay using 2-Naphthyl octanoate is predicated on a two-stage enzymatic and chemical reaction sequence.

Stage 1: Enzymatic Hydrolysis

Lipase (triacylglycerol acylhydrolase, EC 3.1.1.3) catalyzes the hydrolysis of the ester bond in 2-Naphthyl octanoate. This reaction releases 2-naphthol and octanoic acid. As 2-Naphthyl octanoate itself is colorless, the enzymatic activity is not directly observable at this stage.

Stage 2: Chromogenic Coupling Reaction

The product of the enzymatic reaction, 2-naphthol, readily undergoes an azo coupling reaction with a diazonium salt, a class of organic compounds with the general formula R-N₂⁺X⁻. A commonly used diazonium salt for this purpose is Fast Red TR Salt (4-Chloro-2-methylbenzenediazonium chloride). This reaction, which typically occurs under alkaline conditions, results in the formation of a highly colored and stable azo dye. The intensity of the color produced is directly proportional to the concentration of 2-naphthol, and thus to the activity of the lipase enzyme. The cleavage of naphthyl esters like naphthylcaprylate yields naphthol, which forms a red-colored complex with diazonium salts that can be monitored spectrophotometrically.[1]

Caption: Reaction mechanism of the lipase assay using 2-Naphthyl octanoate.

Experimental Protocols

Reagents and Solutions

-

Lipase Sample: Purified enzyme or biological sample containing lipase activity.

-

Substrate Stock Solution: 2-Naphthyl octanoate dissolved in a suitable organic solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or ethanol) to a concentration of 10-20 mM.

-

Assay Buffer: 50 mM Tris-HCl buffer, pH 7.5-8.5. The optimal pH may vary depending on the lipase source.

-

Bile Salt Solution (Optional but recommended): 20 mM Sodium taurocholate or sodium deoxycholate in assay buffer. Bile salts can enhance lipase activity.[3]

-

Diazonium Salt Solution: 1 mg/mL Fast Red TR salt dissolved in 0.1 M Tris buffer, pH 8.5, or distilled water. This solution should be prepared fresh and protected from light.

-

Stopping Reagent: 10% (w/v) Sodium dodecyl sulfate (B86663) (SDS) in distilled water.

Assay Procedure

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, combine the following:

-

Assay Buffer (e.g., 850 µL)

-

Bile Salt Solution (e.g., 50 µL)

-

Lipase Sample (e.g., 50 µL)

-

-

Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiation of Enzymatic Reaction: Add the 2-Naphthyl octanoate substrate stock solution (e.g., 50 µL) to the pre-incubated mixture to start the reaction. Mix gently.

-

Enzymatic Incubation: Incubate the reaction mixture at the optimal temperature for the lipase for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Enzymatic Reaction: Stop the reaction by adding the Stopping Reagent (e.g., 100 µL of 10% SDS).

-

Color Development: Add the freshly prepared Diazonium Salt Solution (e.g., 100 µL) to the reaction mixture.

-

Color Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light, to allow for the complete formation of the azo dye.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance for the specific azo dye formed. For the product of 2-naphthol and Fast Red TR, this is typically around 540 nm.[5]

-

Blank and Standard Curve: Prepare a blank reaction containing all components except the lipase sample (replace with assay buffer) to subtract any background absorbance. For quantitative measurements, a standard curve should be prepared using known concentrations of 2-naphthol.

Caption: Experimental workflow for the 2-Naphthyl octanoate lipase assay.

Data Presentation

Quantitative analysis of enzyme kinetics provides valuable insights into the catalytic efficiency and substrate affinity of a lipase. The Michaelis-Menten model is commonly used to describe the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).

While specific kinetic data for 2-Naphthyl octanoate is limited in the literature, data for the closely related substrate, β-naphthyl caprylate (an 8-carbon ester, same as octanoate), can provide a useful reference.

Table 1: Kinetic Parameters of Pseudomonas fluorescens B52 Lipase with Naphthyl Esters [3]

| Substrate | Km (mM) | Vmax (µmol mL⁻¹ h⁻¹) |

| β-Naphthyl caprylate | 0.0415 | 67.2 |

| β-Naphthyl butyrate | 0.141 | 20.1 |

| β-Naphthyl myristate | 0.200 | 5.28 |

Note: The data presented is for β-naphthyl caprylate, a structural isomer of 2-Naphthyl octanoate. It is expected that the kinetic parameters for 2-Naphthyl octanoate would be of a similar order of magnitude.

Logical Relationships and Signaling Pathways

The principle of this assay is a direct measurement of enzymatic activity and is not typically used to delineate complex signaling pathways. However, the logical relationship between the components of the assay can be visualized.

Caption: Logical flow from lipase activity to the final absorbance signal.

Conclusion

The use of 2-Naphthyl octanoate as a chromogenic substrate provides a robust and sensitive method for the determination of lipase activity. The assay's principle, based on the enzymatic release of 2-naphthol and its subsequent colorimetric detection, is straightforward and adaptable for high-throughput screening applications. While the provided experimental protocol is a generalized framework, it offers a solid starting point for researchers to develop and optimize the assay for their specific needs. The quantitative data for a closely related substrate underscores the utility of naphthyl esters in characterizing lipase kinetics. This technical guide serves as a valuable resource for scientists and professionals in drug development and other research areas where the accurate measurement of lipase activity is essential.

References

The Mechanism of 2-Naphthalenyl Octanoate in Esterase Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-naphthalenyl octanoate (B1194180) in esterase assays. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this substrate in the characterization and quantification of esterase activity. This document details the underlying biochemical principles, presents quantitative kinetic data, and provides detailed experimental protocols.

Core Mechanism of Action

2-Naphthalenyl octanoate, also known as 2-naphthyl caprylate, serves as a chromogenic and fluorogenic substrate for a variety of esterases, including carboxylesterases and lipases. The fundamental principle of its use in enzymatic assays lies in the hydrolytic cleavage of the ester bond by the target esterase. This enzymatic reaction yields two products: octanoic acid (caprylic acid) and 2-naphthol (B1666908).[1]

The liberated 2-naphthol is the key reporter molecule in these assays. Its presence and concentration can be quantified through two primary methods:

-

Colorimetric Detection: In the most common approach, the 2-naphthol produced is coupled with a diazonium salt, such as Fast Blue BB, to form a distinctly colored azo dye.[1] The intensity of the color, which is directly proportional to the amount of 2-naphthol released and thus to the esterase activity, can be measured using a spectrophotometer.

-

Fluorometric Detection: 2-Naphthol is an intrinsically fluorescent molecule.[1] Therefore, its release can be monitored by measuring the increase in fluorescence, offering a highly sensitive alternative to colorimetric detection.

The choice between colorimetric and fluorometric detection depends on the required sensitivity, the presence of interfering substances, and the available instrumentation.

Quantitative Data Presentation

The enzymatic hydrolysis of this compound by esterases follows Michaelis-Menten kinetics. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Below is a summary of reported kinetic parameters for the hydrolysis of 2-naphthyl esters by esterases. It is important to note that these values can vary depending on the specific enzyme, its source, purity, and the assay conditions (e.g., pH, temperature, buffer composition).

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol mL⁻¹ h⁻¹) |

| 2-Naphthyl caprylate (C8) | Not Specified | 0.0415 | 67.2 |

| β-Naphthyl butyrate (B1204436) (C4) | Not Specified | Higher than 2-naphthyl caprylate | Lower than 2-naphthyl caprylate |

| β-Naphthyl myristate (C14) | Not Specified | Higher than 2-naphthyl caprylate | Lower than 2-naphthyl caprylate |

Table 1: Comparative kinetic parameters for the hydrolysis of various 2-naphthyl esters. Data from a comparative analysis indicates that esterases may exhibit a preference for the medium-chain length of 2-naphthyl caprylate, as evidenced by its lower Km and higher Vmax values compared to shorter and longer chain esters.[1]

Experimental Protocols

This section provides detailed methodologies for performing esterase assays using this compound. Two representative protocols are presented: a colorimetric assay and a fluorometric assay.

Colorimetric Esterase Assay Protocol

This protocol is based on the principles described by Ramsey (1957) and the modifications for lipase (B570770) assays by Versaw et al. (1989), which adapted the method of McKellar and Cholette (1986).[2] It involves the coupling of the liberated 2-naphthol with a diazonium salt.

3.1.1. Reagents and Buffers

-

Phosphate (B84403) Buffer (0.067 M, pH 7.0): Prepare by mixing appropriate volumes of 0.067 M monosodium phosphate and 0.067 M disodium (B8443419) phosphate to achieve a pH of 7.0. The optimal pH may vary depending on the specific esterase being studied.

-

Substrate Stock Solution (2.96 x 10⁻² M this compound): Dissolve the required amount of this compound in a minimal volume of a suitable organic solvent like 1,4-dioxane.[1] To prevent precipitation when added to the aqueous buffer, a non-ionic surfactant such as Brij 35 can be included in the stock solution.

-

Buffered Substrate Solution: Immediately before use, slowly add 1 mL of the substrate stock solution to a gently agitated mixture of 40 mL of phosphate buffer and 50 mL of water. Dilute to a final volume of 100 mL with water.[1]

-

4-Sulfamoylbenzenediazonium Chloride Solution (Freshly Prepared): Mix equal volumes of a 0.035 M sulfanilamide (B372717) solution in 0.48 N hydrochloric acid and a 0.042 M sodium nitrite (B80452) solution. Allow the mixture to stand for several minutes at room temperature, then place it in an ice bath. This reagent should be used within 6-8 hours.[1]

-

Sodium Hydroxide (B78521) (3.3 N): For stopping the reaction and developing the color.

-

Esterase Solution: Prepare a solution of the esterase-containing sample (e.g., purified enzyme, cell lysate, tissue homogenate) in the phosphate buffer. The concentration should be adjusted to ensure the reaction rate is linear over the desired time course.

3.1.2. Assay Procedure

-

Pipette 5 mL of the buffered substrate solution into a series of test tubes.

-

Equilibrate the tubes to the desired assay temperature (e.g., 25°C or 37°C).

-

Initiate the enzymatic reaction by adding 1 mL of the esterase solution to each tube. For the blank or control, add 1 mL of buffer or heat-inactivated enzyme.

-

Incubate the reaction mixture for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 1 mL of the freshly prepared 4-sulfamoylbenzenediazonium chloride solution.

-

Allow the color to develop for a specified time.

-

Add 5 mL of 3.3 N sodium hydroxide to each tube to stabilize the color and dissolve any precipitate.[1]

-

Dilute the contents of the tube to a final volume of 25 mL with water and mix thoroughly.[1]

-

Measure the absorbance of the solution at 460 nm using a spectrophotometer, with the blank solution as the reference.[1]

3.1.3. Data Analysis

The esterase activity is calculated based on a standard curve of known concentrations of 2-naphthol treated with the diazonium salt and sodium hydroxide. The activity is typically expressed in units, where one unit is defined as the amount of enzyme that liberates 1 µmol of 2-naphthol per minute under the specified assay conditions.

Fluorometric Esterase Assay Protocol

This protocol leverages the intrinsic fluorescence of the 2-naphthol product.

3.2.1. Reagents and Buffers

-

Assay Buffer: A suitable buffer such as Tris-HCl or phosphate buffer at the optimal pH for the esterase of interest.

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol.

-

Esterase Solution: Prepare the enzyme sample in the assay buffer.

-

2-Naphthol Standard Solution: For generating a standard curve.

3.2.2. Assay Procedure (96-well plate format)

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 2-10 times the Km).

-

Pipette the esterase solution into the wells of a black, clear-bottom 96-well plate. Include wells for blanks (buffer only) and controls (no enzyme or inhibited enzyme).

-

Initiate the reaction by adding the buffered substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.

-

Monitor the increase in fluorescence over time. The excitation and emission wavelengths for 2-naphthol are typically around 330 nm and 455 nm, respectively, although these should be optimized for the specific instrument and buffer conditions.

-

The reaction can be monitored in either kinetic mode (continuous reading) or endpoint mode (reading after a fixed incubation time).

3.2.3. Data Analysis

The rate of the reaction is determined from the slope of the fluorescence signal versus time in the linear range. The fluorescence units are converted to the concentration of 2-naphthol produced using a standard curve. The esterase activity is then calculated and expressed in appropriate units.

Mandatory Visualizations

Signaling Pathway and Detection Mechanism

Caption: Enzymatic hydrolysis of this compound and subsequent colorimetric detection.

Experimental Workflow

Caption: General experimental workflow for an esterase assay using this compound.

References

The Dual Spectroscopic Nature of 2-Naphthalenyl Octanoate: A Technical Guide to its Chromogenic and Fluorogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthalenyl octanoate (B1194180) is a versatile chemical probe widely employed in biochemical assays for the detection of esterase and lipase (B570770) activity. Its utility stems from its ability to be enzymatically cleaved, releasing 2-naphthol (B1666908), a compound with both chromogenic and fluorogenic potential. This dual-detection capability offers flexibility in experimental design, allowing for both colorimetric and fluorescence-based measurements of enzyme activity. This technical guide provides an in-depth exploration of the chromogenic and fluorogenic properties of 2-Naphthalenyl octanoate, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective application.

Core Principles: Enzymatic Hydrolysis as the Trigger

The fundamental principle underlying the use of this compound lies in its specific hydrolysis by esterases and lipases. The enzyme catalyzes the cleavage of the ester bond, yielding octanoic acid and 2-naphthol. The subsequent detection of 2-naphthol forms the basis of the assay.

Chromogenic Properties and Assay Protocol

The chromogenic detection of 2-naphthol involves a secondary coupling reaction with a diazonium salt to produce a colored azo dye. The intensity of the resulting color is directly proportional to the amount of 2-naphthol released and, consequently, to the enzyme activity.

Mechanism of Azo Dye Formation

The released 2-naphthol undergoes an azo coupling reaction with a diazonium salt, such as Fast Blue B or Fast Blue RR, to form a distinctly colored azo dye. This reaction typically occurs under slightly alkaline conditions.

Quantitative Data for Chromogenic Assay

| Parameter | Value | Reference |

| Substrate | This compound | General Knowledge |

| Enzyme | Esterase / Lipase | General Knowledge |

| Coupling Agent | Fast Blue RR Salt | [1] |

| Detection Wavelength (λmax) | 510 nm | [1] |

Experimental Protocol: Chromogenic Esterase Assay

This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.

Materials:

-

This compound solution (e.g., 10 mM in a suitable organic solvent like DMSO or ethanol)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

-

Fast Blue RR salt solution (e.g., 1 mg/mL in water, freshly prepared and protected from light)

-

Esterase/Lipase enzyme solution of unknown activity

-

Microplate reader or spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

180 µL of phosphate buffer

-

10 µL of the enzyme solution (or a dilution thereof)

-

-

Substrate Addition: Add 10 µL of the this compound solution to initiate the reaction.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Color Development: Add 20 µL of the Fast Blue RR salt solution to each well to stop the enzymatic reaction and initiate the color development.

-

Incubation for Color Development: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: The enzyme activity can be calculated by comparing the absorbance of the sample to a standard curve of known 2-naphthol concentrations treated with Fast Blue RR.

Fluorogenic Properties and Assay Protocol

The fluorogenic assay for esterase and lipase activity using this compound is a direct and highly sensitive method. It relies on the intrinsic fluorescence of the enzymatically released 2-naphthol.

Principle of Fluorogenic Detection

Upon enzymatic cleavage of this compound, the liberated 2-naphthol can be excited by light at a specific wavelength, and it will in turn emit light at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of 2-naphthol, and thus to the enzyme activity.

Quantitative Data for Fluorogenic Assay

| Parameter | Value | Reference |

| Fluorophore | 2-Naphthol | General Knowledge |

| Excitation Wavelength (λex) | ~330 nm | General Knowledge |

| Emission Wavelength (λem) | ~450 nm | General Knowledge |

Note: The exact excitation and emission maxima can be influenced by the solvent and pH of the assay buffer. It is recommended to determine the optimal wavelengths experimentally for the specific assay conditions.

Experimental Protocol: Fluorogenic Lipase Assay

This protocol provides a general framework for a fluorogenic lipase assay and should be optimized for specific applications.

Materials:

-

This compound solution (e.g., 1 mM in a suitable organic solvent like DMSO or ethanol)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 1 mM CaCl2)

-

Lipase enzyme solution of unknown activity

-

Fluorescence microplate reader or fluorometer

Procedure:

-

Reaction Setup: In a black 96-well microplate (to minimize background fluorescence), add the following to each well:

-

180 µL of Tris-HCl buffer

-

10 µL of the enzyme solution (or a dilution thereof)

-

-

Substrate Addition: Add 10 µL of the this compound solution to initiate the reaction.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 15-30 minutes) using an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm.

-

Data Analysis: The rate of the reaction (increase in fluorescence over time) is directly proportional to the enzyme activity. The activity can be quantified by comparing the reaction rate to a standard curve prepared with known concentrations of 2-naphthol.

Enzyme Kinetics

To fully characterize the interaction between an enzyme and this compound, it is essential to determine the Michaelis-Menten kinetic parameters, Km and Vmax.

| Enzyme | Substrate | Km | Vmax | Reference |

| Lipase from Pseudomonas sp. | p-nitrophenyl palmitate | 0.77 mM | 49.5 U/ml | [2] |

| Lipase from Pseudomonas fluorescens | p-nitrophenyl palmitate | 1.38 mM | 1.15 mmol/min | [3] |

Applications in Research and Drug Development

The chromogenic and fluorogenic properties of this compound make it a valuable tool in various research and drug development applications:

-

Enzyme Activity Screening: High-throughput screening (HTS) of large compound libraries for potential inhibitors or activators of esterases and lipases.[4][5] The fluorogenic assay, with its high sensitivity and continuous nature, is particularly well-suited for HTS.

-

Enzyme Characterization: Detailed kinetic studies to understand the mechanism of action of novel enzymes or the effect of mutations on enzyme activity.

-

Diagnostic Assays: Development of diagnostic tests to measure the activity of specific esterases or lipases in biological samples, which can be indicative of certain disease states.

-

Biocatalyst Development: Screening and characterization of lipases for their use in industrial biocatalysis, such as in the production of pharmaceuticals and fine chemicals.

Conclusion

This compound offers a robust and adaptable platform for the measurement of esterase and lipase activity. The choice between the chromogenic and fluorogenic detection methods will depend on the specific requirements of the experiment, with the chromogenic assay providing a simple, colorimetric endpoint and the fluorogenic assay offering higher sensitivity and the potential for continuous kinetic measurements. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the dual spectroscopic properties of this substrate to advance their scientific investigations.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Characterization of a lipase from a newly isolated Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

2-Naphthyl Octanoate: A Comprehensive Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl octanoate (B1194180), also known as 2-naphthyl caprylate, is an ester of 2-naphthol (B1666908) and octanoic acid.[1] Its primary significance in biological research lies in its utility as a chromogenic substrate for the detection and quantification of esterase activity, particularly that of lipases and carboxylesterases.[2] This document provides an in-depth overview of the biological activity, function, and experimental applications of 2-naphthyl octanoate, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | 2-Naphthyl caprylate, β-Naphthyl caprylate, Octanoic acid β-naphthyl ester | [1][3] |

| CAS Number | 10251-17-9 | [1] |

| Molecular Formula | C₁₈H₂₂O₂ | [1] |

| Molecular Weight | 270.37 g/mol | [1] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in organic solvents | [1] |

Synthesis

2-Naphthyl octanoate is synthesized by the esterification of 2-naphthol with octanoic acid or its more reactive derivatives, such as octanoyl chloride or octanoic anhydride. A general laboratory-scale synthesis, analogous to the preparation of other naphthyl esters like 2-naphthyl acetate (B1210297), involves the reaction of 2-naphthol with an acylating agent in the presence of a base or catalyst.

For example, a plausible synthesis method involves reacting 2-naphthol with octanoyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. Alternatively, the reaction can be carried out by heating 2-naphthol with an excess of octanoic anhydride. The resulting crude 2-naphthyl octanoate can then be purified by recrystallization.

Biological Function and Applications

The primary biological function of 2-naphthyl octanoate in a research context is to act as a substrate for hydrolytic enzymes. Its ester bond is susceptible to cleavage by lipases and carboxylesterases, releasing 2-naphthol and octanoic acid.[2] The liberated 2-naphthol is the key to its utility, as it can be detected and quantified through colorimetric or fluorometric methods.

Chromogenic Substrate for Enzyme Assays

2-Naphthyl octanoate is widely used in biochemical assays to measure the activity of lipases and carboxylesterases from various sources, including microbial, plant, and animal tissues. The principle of the assay involves the enzymatic hydrolysis of 2-naphthyl octanoate, followed by the detection of the released 2-naphthol.

In the most common colorimetric method, the 2-naphthol is coupled with a diazonium salt, such as Fast Blue B or Fast Red TR, to form a stable and colored azo dye.[2] The intensity of the color, which is proportional to the amount of 2-naphthol released, can be measured spectrophotometrically. This allows for the quantification of the enzyme's activity.

Alternatively, 2-naphthol can be detected by its native fluorescence, providing a basis for a fluorometric assay.[2]

Other Applications

Beyond its use as a research tool, 2-naphthyl octanoate has applications in other fields:

-

Cosmetics: It is used as an emollient in skincare products due to its moisturizing and skin-softening properties.[1]

-

Fragrances: It serves as a fragrance component in various cosmetic products.[1]

-

Pharmaceuticals: It can be used as an excipient in drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients.[1]

Quantitative Data on Biological Activity

The following table summarizes the kinetic parameters for the hydrolysis of 2-naphthyl octanoate (referred to as β-naphthyl caprylate) by the extracellular lipase (B570770) from Pseudomonas fluorescens B52. For comparison, data for other β-naphthyl esters are also included.

| Substrate | Enzyme Source | K_m (mM) | V_max (μmol mL⁻¹ h⁻¹) |

| β-Naphthyl caprylate (C8) | Pseudomonas fluorescens B52 Lipase | 0.0415 | 67.2 |

| β-Naphthyl butyrate (B1204436) (C4) | Pseudomonas fluorescens B52 Lipase | 0.141 | 20.1 |

| β-Naphthyl myristate (C14) | Pseudomonas fluorescens B52 Lipase | 0.200 | 5.28 |

Data sourced from McKellar, R. C. (1986). A rapid colorimetric assay for the extracellular lipase of Pseudomonas fluorescens B52 using beta-naphthyl caprylate. Journal of Dairy Research, 53(1), 117-127.

Experimental Protocols

General Colorimetric Assay for Lipase/Carboxylesterase Activity

This protocol provides a general framework for measuring lipase or carboxylesterase activity using 2-naphthyl octanoate as a substrate. Specific parameters such as buffer pH, temperature, and reagent concentrations may need to be optimized for the specific enzyme being studied.

Materials:

-

2-Naphthyl octanoate solution (Substrate)

-

Enzyme solution (e.g., cell lysate, purified enzyme)

-

Buffer solution (e.g., Tris-HCl, phosphate (B84403) buffer, pH adjusted to the enzyme's optimum)

-

Diazonium salt solution (e.g., Fast Blue B salt)

-

Stop solution (e.g., trichloroacetic acid)

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a stock solution of 2-naphthyl octanoate in a suitable organic solvent (e.g., acetone, ethanol) and then dilute it in the assay buffer to the desired final concentration. The final concentration of the organic solvent in the assay should be kept low to avoid enzyme inhibition.

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, combine the buffer solution and the substrate solution.

-

Enzyme Reaction Initiation: Add the enzyme solution to the reaction mixture to start the reaction. A blank or control reaction should be prepared by adding the buffer without the enzyme or heat-inactivated enzyme.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 15-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution, such as trichloroacetic acid.

-

Color Development: Add the diazonium salt solution to the reaction mixture and incubate for a sufficient time (e.g., 10-20 minutes) at room temperature to allow for the formation of the azo dye.

-

Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance for the specific azo dye formed (e.g., ~540 nm for the product of 2-naphthol and Fast Blue B).

-

Quantification: Determine the amount of 2-naphthol released by comparing the absorbance to a standard curve prepared with known concentrations of 2-naphthol. The enzyme activity can then be calculated and expressed in appropriate units (e.g., μmol of product formed per minute per mg of protein).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

As 2-naphthyl octanoate's primary role is a substrate for detection rather than a modulator of signaling pathways, the following diagrams illustrate the enzymatic assay principle and a typical experimental workflow.

References

An In-Depth Technical Guide to 2-Naphthalenyl Octanoate: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Naphthalenyl octanoate (B1194180), also known as 2-naphthyl caprylate, is a synthetic ester that has carved a niche in biochemical research as a chromogenic and fluorogenic substrate for the detection and quantification of lipases and carboxylesterases. Its utility lies in the enzymatic release of 2-naphthol (B1666908), a molecule whose distinct optical properties allow for sensitive monitoring of enzyme activity. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and applications of 2-naphthalenyl octanoate, with a focus on detailed experimental protocols and data presentation for researchers in enzymology and drug development.

Discovery and History

The precise origins of this compound are not well-documented in a single seminal publication. However, its development can be understood within the broader history of chromogenic and fluorogenic enzyme substrates. The use of naphthyl-based compounds as chromogenic reporters for enzyme activity was pioneered in the mid-20th century. A key development was the work of Seligman and Nachlas, who introduced the use of β-naphthyl esters for the histochemical localization of esterases.[1] This foundational work laid the groundwork for the synthesis of a variety of naphthyl esters with different fatty acid chain lengths to probe the substrate specificity of various lipases and esterases.

This compound, with its eight-carbon chain, emerged as a useful tool for studying enzymes with a preference for medium-chain fatty acids. The principle of the assay relies on the enzymatic cleavage of the ester bond, releasing 2-naphthol. This product can then be coupled with a diazonium salt to form a colored azo dye, allowing for colorimetric quantification.[2] Alternatively, the inherent fluorescence of 2-naphthol can be measured, providing a more sensitive fluorometric assay.[2][3]

While a specific "discovery" paper for this compound is not readily identifiable, its use is an extension of the established principles of using synthetic substrates to generate detectable signals for enzymatic reactions. The first appearance of its chemical structure in the PubChem database was on March 26, 2005.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂O₂ | [4] |

| Molecular Weight | 270.37 g/mol | [4] |

| CAS Number | 10251-17-9 | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in organic solvents | |

| Storage | -20°C, protect from light | [2] |

Mechanism of Action in Enzyme Assays

The utility of this compound as a substrate is centered on its enzymatic hydrolysis by lipases and carboxylesterases. The reaction proceeds as follows:

This compound + H₂O ---(Lipase/Esterase)---> 2-Naphthol + Octanoic Acid

The liberated 2-naphthol is the signaling molecule. Its detection is typically achieved through one of two methods:

-

Colorimetric Detection: In the presence of a diazonium salt (e.g., Fast Blue BB), 2-naphthol forms a colored azo dye. The intensity of the color, which is proportional to the amount of 2-naphthol produced, can be quantified using a spectrophotometer.[2]

-

Fluorometric Detection: 2-Naphthol is a fluorescent molecule. Its fluorescence can be measured using a fluorometer, offering a more sensitive detection method compared to colorimetry.[2][3]

Figure 1. Enzymatic hydrolysis of this compound.

Experimental Protocols

The following protocols are adapted from established methods for similar substrates, such as β-naphthyl caprylate, and can be optimized for specific enzymes and experimental conditions.

Colorimetric Assay for Lipase/Esterase Activity

This protocol is based on the quantification of 2-naphthol released from this compound by coupling with Fast Blue BB salt.

Materials:

-

This compound

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Fast Blue BB salt

-

Enzyme solution (lipase or esterase)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 540 nm

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol) and then dilute with the assay buffer to the desired concentration (e.g., 10 mM).

-

Prepare the reaction mixture: In each well of a 96-well microplate, add the following in order:

-

140 µL of Tris-HCl buffer

-

20 µL of 15 mg/mL sodium taurocholate (optional, enhances lipase activity)

-

10 µL of 1 M NaCl

-

10 µL of 40 mM CaCl₂

-

-

Add the enzyme: Add 10 µL of the enzyme solution to each well.

-

Initiate the reaction: Add 10 µL of the this compound stock solution to each well to start the reaction.

-

Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 10-30 minutes).

-

Stop the reaction and develop color: Add a stopping reagent containing Fast Blue BB salt (e.g., 100 µL of a solution containing SDS and TCA to stop the reaction, followed by the addition of Fast Blue BB solution).

-

Measure absorbance: Read the absorbance at 540 nm.

-

Create a standard curve: Prepare a standard curve using known concentrations of 2-naphthol to determine the amount of product released in the enzymatic reaction.

Figure 2. Workflow for the colorimetric assay.

Fluorometric Assay for Lipase/Esterase Activity

This protocol leverages the intrinsic fluorescence of 2-naphthol for a more sensitive continuous assay.

Materials:

-

This compound

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Enzyme solution

-

Fluorometer with excitation at ~330 nm and emission at ~410 nm

-

96-well black microplate

Procedure:

-

Prepare a stock solution of this compound: As described in the colorimetric assay.

-

Prepare the reaction mixture: In each well of a 96-well black microplate, add the assay buffer and enzyme solution.

-

Initiate the reaction: Add the this compound stock solution to each well to start the reaction.

-

Measure fluorescence: Immediately place the microplate in a pre-warmed fluorometer and measure the increase in fluorescence over time (kinetic mode).

-

Calculate activity: The rate of increase in fluorescence is proportional to the enzyme activity. A standard curve of 2-naphthol can be used to convert the fluorescence units to the amount of product formed.

Data Presentation and Interpretation

While specific kinetic parameters (Kₘ and Vₘₐₓ) for this compound with various lipases and esterases are not extensively reported in the literature, these can be determined experimentally using the protocols outlined above. By varying the substrate concentration and measuring the initial reaction rates, a Michaelis-Menten plot can be generated.

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |

| Candida rugosa lipase | Olive Oil | 0.717 | 67.1 | |

| Porcine Liver Esterase | p-Nitrophenyl butyrate | 0.23 | 12.5 | |

| Pseudomonas lipase | p-Nitrophenyl palmitate | 0.15 | 8.9 |

Note: This table presents representative kinetic data for lipases and esterases with other substrates to provide a comparative context. Researchers should determine these values empirically for this compound with their specific enzyme of interest.

Applications in Research and Drug Development

The primary application of this compound is in basic research for the characterization of lipolytic enzymes. Its uses include:

-

Screening for Lipase and Esterase Activity: Rapidly screening microbial cultures or tissue extracts for the presence of lipolytic enzymes.

-

Enzyme Kinetics: Determining the Kₘ and Vₘₐₓ of purified or partially purified enzymes.

-

Inhibitor Screening: Identifying and characterizing inhibitors of lipases and esterases.

-

Substrate Specificity Studies: Comparing the activity of an enzyme towards a panel of substrates with varying fatty acid chain lengths.

While some commercial suppliers suggest its potential use as a pharmaceutical excipient or in drug delivery systems, there is a lack of specific published research demonstrating these applications. The theoretical basis for such uses would likely involve its properties as an oily substance that could potentially enhance the solubility or bioavailability of lipophilic drugs. However, further research is needed to validate these potential applications.

Conclusion

This compound is a valuable tool for researchers studying lipases and esterases. Its utility as a chromogenic and fluorogenic substrate allows for sensitive and convenient measurement of enzyme activity. While its detailed discovery history and specific kinetic parameters with a wide range of enzymes are not extensively documented, the fundamental principles of its use are well-established. The experimental protocols provided in this guide offer a starting point for researchers to employ this versatile substrate in their own investigations. Future research may further elucidate its potential applications in drug development and other biotechnological fields.

References

2-Naphthalenyl Octanoate: A Technical Guide for Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthalenyl octanoate (B1194180), also known as 2-naphthyl caprylate, is an ester molecule formed from the condensation of octanoic acid and 2-naphthol (B1666908).[1] It serves as a valuable tool in biochemistry and high-throughput screening as a chromogenic and fluorogenic substrate for detecting the activity of various hydrolytic enzymes.[1] Its primary application lies in the kinetic analysis of enzymes such as esterases, lipases, and carboxylesterases.[2]

The principle of its use is straightforward: enzymatic hydrolysis of the ester bond in 2-naphthalenyl octanoate releases octanoic acid and 2-naphthol.[1] The liberation of 2-naphthol, a fluorescent and chromogenic compound, provides a measurable signal that is directly proportional to enzyme activity.[3][4] This allows for the sensitive quantification of reaction rates, which is fundamental to enzyme kinetics studies.

Physicochemical Properties

A clear understanding of the substrate's properties is essential for designing robust assays. Due to its aromatic naphthalene (B1677914) ring and eight-carbon acyl chain, this compound is a hydrophobic molecule with limited aqueous solubility, often requiring the use of co-solvents like DMSO in assay buffers.[5]

| Property | Value | Reference |

| IUPAC Name | naphthalen-2-yl octanoate | [1] |

| Synonyms | 2-Naphthyl caprylate, 2-Naphthyl octanoate | [1][2][6] |

| CAS Number | 10251-17-9 | [1][6] |

| Molecular Formula | C₁₈H₂₂O₂ | [1][6] |

| Molecular Weight | 270.37 g/mol | [1][6] |

| Solubility | Soluble in organic solvents (e.g., DMSO) | [2][5] |

| LogP | 5.1 - 5.7 | [1][5] |

Principle of Enzymatic Assay

The utility of this compound in enzyme kinetics stems from the detectable properties of its hydrolysis product, 2-naphthol. The enzymatic reaction can be monitored using two primary methods:

-

Fluorometric Detection: 2-Naphthol is an intrinsically fluorescent molecule. The increase in fluorescence over time can be monitored to determine the rate of the enzymatic reaction. This method is highly sensitive.

-

Colorimetric (Chromogenic) Detection: In the presence of a diazonium salt, the liberated 2-naphthol undergoes a coupling reaction to form a distinctively colored azo-dye. The intensity of the color, which can be quantified using a spectrophotometer or microplate reader, corresponds to the amount of product formed.[7]

The hydrolysis and subsequent detection can be visualized as a two-step process.

Experimental Protocols

While specific assay conditions must be optimized for each enzyme, the following provides a generalized methodology for determining enzyme kinetics with this compound.

Materials

-

This compound (Substrate)

-

Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

-

Purified enzyme (Esterase or Lipase)

-

Aqueous buffer of appropriate pH and ionic strength (e.g., Borate, Tris-HCl)

-

Detection Reagent: Fast Blue BB salt or other diazonium salt for colorimetric assay

-

Microplates (96- or 384-well, clear for colorimetric, black for fluorometric)

-

Microplate reader capable of absorbance or fluorescence measurement

Protocol for Kinetic Analysis

-

Substrate Stock Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in 100% DMSO. Store protected from light.[5]

-

Working Solutions: Create a series of substrate working solutions by diluting the stock solution in the assay buffer. The final concentration of DMSO in the reaction should be kept low (typically <5% v/v) to avoid enzyme inhibition.

-

Enzyme Preparation: Prepare a solution of the enzyme in cold assay buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Reaction Initiation: In a microplate well, combine the substrate working solution and assay buffer. Initiate the reaction by adding the enzyme solution. The final volume should be consistent across all wells.

-

Rate Measurement (Kinetic Mode):

-

Fluorometric: Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for 2-naphthol. Measure the increase in fluorescence over time (e.g., every 30-60 seconds for 10-30 minutes).

-

Colorimetric (Endpoint): Incubate the reaction mixture at a constant temperature for a fixed period. Stop the reaction (e.g., by adding a denaturant or a specific inhibitor). Add the diazonium salt solution and allow time for color development. Measure the absorbance at the appropriate wavelength (e.g., ~405-540 nm, depending on the azo-dye formed).[7]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the progress curve (fluorescence or absorbance vs. time).

-

Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).[8][9]

-

Quantitative Data Presentation

No complete kinetic datasets (Km, Vmax) for the hydrolysis of 2-naphthalenyl octanoate by specific enzymes were identified in the provided search results. The kinetic behavior of an enzyme is highly dependent on the specific substrate. However, studies on homologous 2-naphthyl esters demonstrate the type of data that can be generated. For example, the hydrolysis of various 2-naphthyl esters by lipase has been shown to follow Michaelis-Menten kinetics at the aqueous-organic interface.[10]

Kinetic parameters are crucial for comparing enzyme efficiency and understanding substrate affinity. The specificity constant (kcat/Km) is a key measure of how efficiently an enzyme converts a substrate into a product.[11]

Applications and Considerations

-

Enzyme Screening: this compound is an effective substrate for screening enzyme libraries or metagenomic samples for novel lipases and esterases.[12][13]

-

Substrate Specificity: The C8 octanoyl chain makes this substrate suitable for a range of enzymes. Lipases, which act on water-insoluble substrates, often show increased activity with longer acyl chains, while esterases typically prefer shorter chains.[14][15] Comparing the hydrolysis rate of this compound with other esters (e.g., acetate, butyrate, palmitate) can help characterize the substrate specificity of a given enzyme.

-

Inhibitor Studies: The assay can be adapted to screen for and characterize enzyme inhibitors by measuring the reaction rate in the presence and absence of potential inhibitory compounds.

-

pH and Temperature Optima: The protocol can be used to determine the optimal pH and temperature for enzyme activity by running the assay under a range of conditions.[16]

-

Limitations: No signaling pathways directly involving this compound have been described, as it is an artificial substrate designed for in vitro assays. Its primary role is as a reporter molecule, not a biological effector. Researchers should also be aware of the potential for substrate inhibition at very high concentrations.

References

- 1. This compound | C18H22O2 | CID 82494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | Biochemical Assay Reagents | 10251-17-9 | Invivochem [invivochem.com]

- 6. 2-Naphthyl octanoate [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Khan Academy [khanacademy.org]

- 9. researchgate.net [researchgate.net]

- 10. Lipase-catalyzed hydrolysis of 2-naphtyl esters in biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Functional-Based Screening Methods for Detecting Esterase and Lipase Activity Against Multiple Substrates | Springer Nature Experiments [experiments.springernature.com]

- 13. Functional-Based Screening Methods for Lipases, Esterases, and Phospholipases in Metagenomic Libraries | Springer Nature Experiments [experiments.springernature.com]

- 14. Hydrolysis of Edible Oils by Fungal Lipases: An Effective Tool to Produce Bioactive Extracts with Antioxidant and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ocw.mit.edu [ocw.mit.edu]

Methodological & Application

Application Notes: Fluorometric Lipase Activity Assay using 2-Naphthalenyl octanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in water-insoluble lipid substrates. The quantification of lipase (B570770) activity is crucial in various fields, including drug development, diagnostics, and biotechnology. This document provides a detailed protocol for a highly sensitive, continuous fluorometric assay for measuring lipase activity.

The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, 2-naphthalenyl octanoate (B1194180). Lipase cleaves the ester bond, releasing octanoic acid and the highly fluorescent product, 2-naphthol (B1666908). The rate of increase in fluorescence intensity is directly proportional to the lipase activity in the sample. This method offers high sensitivity compared to colorimetric assays and is suitable for high-throughput screening.[1][2]

The fluorescence of the resulting 2-naphthol is measured at an emission maximum of approximately 354 nm with an excitation at approximately 331 nm.[3][4]

Data Presentation

Quantitative results from this assay can be summarized for clear comparison. The following table provides an example of how to present the data for different lipase samples.

| Sample ID | Lipase Source | Rate of Fluorescence Increase (RFU/min)¹ | Lipase Activity (U/mL)² | Specific Activity (U/mg)³ |

| CTRL-01 | Blank (No Enzyme) | 2.5 ± 0.4 | 0.00 | 0.00 |

| SMPL-01 | Porcine Pancreas | 450.8 ± 15.2 | 1.15 | 2.30 |

| SMPL-02 | Candida rugosa | 875.2 ± 21.9 | 2.24 | 4.48 |

| SMPL-03 | Test Compound A | 210.5 ± 11.7 | 0.54 | 1.08 |

| SMPL-04 | Test Compound B | 75.3 ± 8.1 | 0.19 | 0.38 |

Table 1 Notes: ¹ RFU: Relative Fluorescence Units. The rate is the initial linear slope of fluorescence vs. time. ² One Unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 2-naphthol from the substrate per minute under the assay conditions.[5] ³ Specific activity is calculated based on the total protein concentration of the enzyme sample (e.g., at a stock concentration of 0.5 mg/mL).

Experimental Protocols

This section provides detailed methodologies for performing the 2-naphthalenyl octanoate lipase assay.

3.1. Required Materials and Reagents

-

Equipment:

-

Fluorescence microplate reader or spectrofluorometer with temperature control.

-

Black, flat-bottom 96-well microplates.

-

Standard laboratory pipettes and sterile tips.

-

Vortex mixer.

-

Incubator or water bath set to 37°C.

-

-

Reagents:

-

This compound (Substrate)

-

2-Naphthol (Standard)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Triton X-100 or other suitable surfactant

-

Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) (for dissolving substrate and standard)

-

Lipase samples (e.g., purified enzyme, cell lysate, serum)

-

Deionized water

-

3.2. Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, 0.1% Triton X-100, pH 8.0):

-

Dissolve 6.057 g of Tris base in 900 mL of deionized water.

-

Adjust the pH to 8.0 with 1 M HCl.

-

Add 1 mL of Triton X-100.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

Substrate Stock Solution (10 mM):

-

Dissolve an appropriate amount of this compound in DMSO to make a 10 mM stock solution.

-

Store in small aliquots at -20°C, protected from light.

-

-

2-Naphthol Standard Stock Solution (1 mM):

-

Dissolve 14.42 mg of 2-naphthol in 100 mL of DMSO to create a 1 mM stock solution.

-

Store at -20°C, protected from light.

-

3.3. Protocol 1: 2-Naphthol Standard Curve Generation